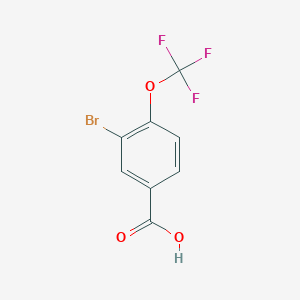

3-Bromo-4-(trifluoromethoxy)benzoic acid

Overview

Description

3-Bromo-4-(trifluoromethoxy)benzoic acid, also known as BTFMA, is a synthetic organic compound that has been widely used in research laboratories for its unique properties. BTFMA is a highly reactive compound with a variety of applications in the area of organic synthesis, biochemistry, and pharmacology. BTFMA is a versatile reagent that can be used to synthesize a variety of compounds, including small molecules, peptides, and proteins. In addition, BTFMA has been used in a variety of scientific research applications, including enzymatic catalysis, drug discovery, and gene expression.

Scientific Research Applications

Synthesis of Aromatic Compounds : One significant application of 3-Bromo-4-(trifluoromethoxy)benzoic acid is in the synthesis of aromatic compounds. It is used to generate phenyllithium intermediates, which are essential in the creation of various organofluorine compounds (Schlosser & Castagnetti, 2001).

Chemical Reactivity Analysis : In the field of computational chemistry, derivatives of this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been studied using Density Functional Theory (DFT) for their structural and molecular parameters, reactivity descriptors, and non-linear optical properties (Yadav et al., 2022).

Studying Chemical Oscillations : Research on the bromination and oxidation of derivatives of this compound has contributed to the understanding of transient chemical oscillations in certain reactions (Bell & Wang, 2015).

Development of Bioactive Molecules : It has been used in creating bioactive molecules, such as isocoumarins, demonstrating its potential in pharmaceutical and biological research (Zhou et al., 2020).

Lanthanide Coordination Compounds : Derivatives of this compound are used in synthesizing lanthanide coordination compounds, influencing their photophysical properties (Sivakumar et al., 2010).

Synthesis of Organic Fluorine Compounds : This compound is a key intermediate in the synthesis of various organofluorine compounds, showcasing its versatility in chemical synthesis (Castagnetti & Schlosser, 2001).

Synthesis of Aniline Derivatives : It is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives, highlighting its role in producing synthetic building blocks for new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . This suggests that it may interact with its targets through the formation of new carbon–carbon bonds .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds .

Pharmacokinetics

Its molecular weight (28502 g/mol) and physical properties (solid form, boiling point of 1265-1267°C) suggest it may have certain bioavailability characteristics .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds, potentially influencing the structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-(trifluoromethoxy)benzoic acid. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, its efficacy in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of a palladium catalyst .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting the overall cellular redox state .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit the activity of certain kinases, which are crucial for signal transduction pathways . This inhibition can result in the downregulation of downstream signaling events, ultimately affecting cellular responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism . For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues . Its localization and accumulation can affect its biological activity and therapeutic efficacy. Additionally, the compound’s interaction with transporters can influence its pharmacokinetics and biodistribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604487 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85373-96-2 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)